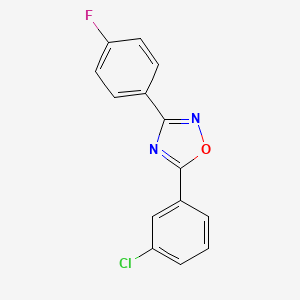
N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide, also known as FST, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. FST is a potent inhibitor of carbonic anhydrase, an enzyme that plays an important role in the regulation of acid-base balance in the body. In
作用機序
N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the production of aqueous humor in the eye, which can help to reduce intraocular pressure. This compound also has anticonvulsant activity, which is thought to be due to its ability to modulate the activity of ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, this compound has been shown to have antioxidant activity, which may be responsible for its antitumor activity. This compound has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide has a number of advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, this compound has some limitations as a research tool. It has a relatively short half-life in vivo, which limits its use in animal studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are a number of future directions for research in the field of N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of research is the development of this compound derivatives with improved pharmacokinetic properties. Additionally, there is a need for further studies to establish the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in the treatment of other diseases such as osteoporosis and obesity, so further research in these areas is warranted.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound is a potent inhibitor of carbonic anhydrase, and has potential applications in the treatment of glaucoma, epilepsy, and cancer. This compound has a number of advantages as a research tool, but also has some limitations. There are a number of future directions for research in the field of this compound, including the development of more potent and selective inhibitors of carbonic anhydrase, the development of this compound derivatives with improved pharmacokinetic properties, and further studies to establish the safety and efficacy of this compound in humans.
合成法
N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide can be synthesized by reacting 3-fluoro-4-methylbenzenesulfonyl chloride with thiophene-2-amine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization from a suitable solvent.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases such as glaucoma, epilepsy, and cancer. This compound has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays an important role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, making this compound a potential treatment for glaucoma. This compound has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have antitumor activity, making it a potential treatment for cancer.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-4-5-9(7-10(8)12)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNYFZKTJJSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-methyl-3-furoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5437690.png)
![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![3-methyl-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5437708.png)
![N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5437711.png)

![N-(3-methoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5437724.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5437730.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)
![1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5437753.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5437756.png)
![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)

![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5437774.png)
